

synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate from 4-aminocyclohexanol

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Compound of Interest

Compound Name:	<i>Tert-butyl (4-hydroxycyclohexyl)carbamate</i>
Cat. No.:	B151055

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Synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **tert-butyl (4-hydroxycyclohexyl)carbamate** from 4-aminocyclohexanol. This transformation is a fundamental step in medicinal chemistry, providing a key building block for the development of novel therapeutics. This document outlines the chemical properties of the materials, a detailed experimental protocol, and the applications of the synthesized compound in drug development.

Core Concepts and Applications

The synthesis of **tert-butyl (4-hydroxycyclohexyl)carbamate** involves the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the amine from participating in subsequent reactions, allowing for selective modification of other parts of the molecule, such as the hydroxyl group. The resulting product, **tert-butyl (4-hydroxycyclohexyl)carbamate**, is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. It serves as a

crucial component in the development of various therapeutic agents, including PROTAC (Proteolysis Targeting Chimera) degraders, which are a novel class of drugs designed to remove specific disease-causing proteins.^[1] While not directly involved in signaling pathways itself, its role as a versatile building block makes it integral to the creation of compounds that target such pathways.^{[2][3][4]}

Data Presentation

Physical and Chemical Properties

The physical and chemical properties of the reactant and the cis/trans-isomers of the product are summarized below for easy comparison. The trans isomer is generally more stable and commonly used.

Property	4-Aminocyclohexano I (trans)	tert-butyl (trans-4-hydroxycyclohexyl) carbamate	tert-butyl (cis-4-hydroxycyclohexyl) carbamate
Molecular Formula	C ₆ H ₁₃ NO	C ₁₁ H ₂₁ NO ₃	C ₁₁ H ₂₁ NO ₃
Molecular Weight	115.17 g/mol	215.29 g/mol	215.29 g/mol
Appearance	White to light yellow crystalline powder	White solid	White to light yellow to light orange powder to crystal
Melting Point	109-113 °C	172-173 °C	95 °C ^[5]
Boiling Point	Not specified	337.7±31.0 °C (Predicted)	337.7±31.0 °C (Predicted) ^[5]
Solubility	Soluble in water	Insoluble in water, soluble in organic solvents like dimethyl sulfoxide and methylene chloride.	Slightly soluble in water.
CAS Number	27489-62-9	111300-06-2 ^[3]	167081-25-6 ^[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **tert-butyl (4-hydroxycyclohexyl)carbamate** from 4-aminocyclohexanol. This protocol is based on established methods for the Boc protection of amines.^{[6][7]}

Materials:

- 4-Aminocyclohexanol (1.0 equivalent)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
- Triethylamine (Et₃N) (1.2 equivalents) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol in the chosen solvent (e.g., DCM) at room temperature.
- Addition of Base: Add triethylamine to the solution and stir for 10-15 minutes.
- Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture. The addition is typically done dropwise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminocyclohexanol) is consumed. This typically takes a few hours.

- Work-up:

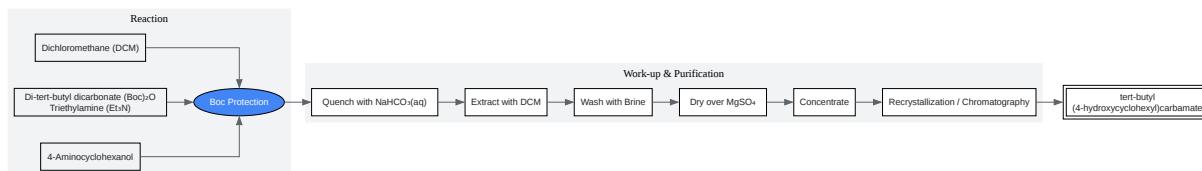
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
- Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent.

- Purification:

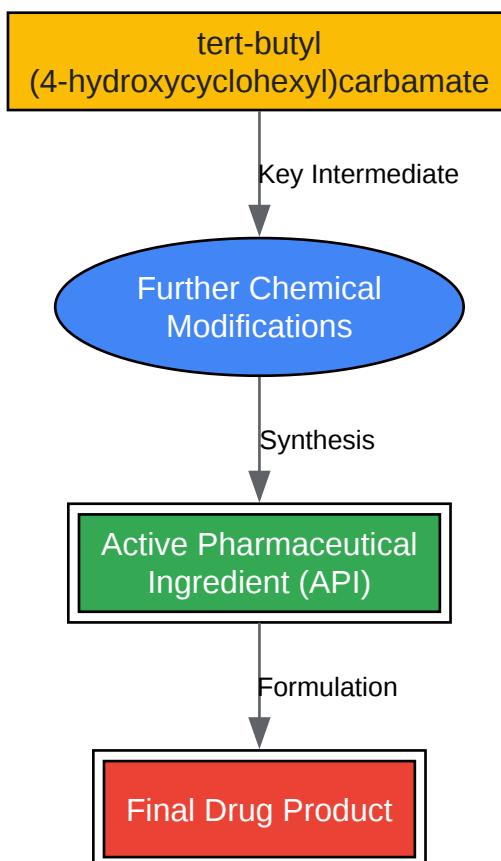
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **tert-butyl (4-hydroxycyclohexyl)carbamate** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the chemical synthesis workflow and a conceptual representation of the role of the synthesized molecule in drug development.

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Caption: Experimental workflow for the synthesis of **tert-butyl (4-hydroxycyclohexyl)carbamate**.



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Caption: Role of **tert-butyl (4-hydroxycyclohexyl)carbamate** in drug development.

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